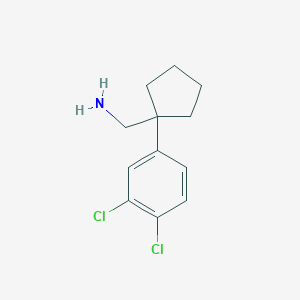
1-(3,4-Dichlorophenyl)cyclopentanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol . It is primarily used as a research chemical and is known for its unique structure, which includes a cyclopentane ring attached to a methanamine group and a dichlorophenyl group .
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanemethanamine typically involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate compound. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)cyclopentanemethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect neurotransmitter systems and other key regulatory mechanisms .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclopentylmethanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
1-(3,4-Dichlorophenyl)cyclopentylamine: This compound is similar but lacks the methylene bridge between the cyclopentane ring and the amine group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15Cl2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
CTUZLMXCSKURAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















